molecular formula C77H96ClF3N10O10S4 B1192670 DT2216NC

DT2216NC

Cat. No. B1192670
M. Wt: 1542.3602
InChI Key: PXVFFBGSTYQHRO-AOKICZFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DT2216NC is a negative control for DT2216 (GLXC-21978).

Scientific Research Applications

DT2216 as a BCL-XL Proteolysis-Targeting Chimera (PROTAC)

The development of DT2216 as a BCL-XL proteolysis-targeting chimera (PROTAC) is a significant advancement in cancer research. DT2216 targets BCL-XL, a well-validated cancer target, for degradation and has shown promising results in reducing the toxicity compared to traditional BCL-XL inhibitors. This approach has demonstrated potent antitumor activity in various leukemia and cancer cell lines while being considerably less toxic to platelets. DT2216's efficacy in vivo against several xenograft tumors, as a single agent or in combination with other chemotherapeutic agents, marks a potential breakthrough in cancer treatment, particularly due to its reduced thrombocytopenia effects and high target specificity (Khan et al., 2019).

Application in Treating T-cell Acute Lymphoblastic Leukemia

Another significant application of DT2216 is in treating T-cell acute lymphoblastic leukemia (T-ALL). Research indicates that DT2216 effectively promotes the degradation of the anti-apoptotic protein Bcl-xL, a crucial step in treating T-ALL. This approach differs from previous treatments like ABT263, as DT2216 does not cause thrombocytopenia. It has been observed to degrade Bcl-xL in a dose-dependent manner, thereby triggering apoptosis in T-ALL cells. This research underscores DT2216's potential as a viable, safe, and potent alternative or addition to traditional clinical treatments of T-ALL (Jaiswal et al., 2022).

properties

Product Name

DT2216NC

Molecular Formula

C77H96ClF3N10O10S4

Molecular Weight

1542.3602

IUPAC Name

(2S,4S)-1-((S)-2-(7-(4-((R)-3-((4-(N-(4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61-,66-,71+/m0/s1

InChI Key

PXVFFBGSTYQHRO-AOKICZFDSA-N

SMILES

O=C([C@H]1N(C([C@@H](NC(CCCCCC(N2CCN(CC[C@@H](NC3=CC=C(S(=O)(NC(C4=CC=C(N5CCN(CC6=C(C7=CC=C(Cl)C=C7)CCC(C)(C)C6)CC5)C=C4)=O)=O)C=C3S(=O)(C(F)(F)F)=O)CSC8=CC=CC=C8)CC2)=O)=O)C(C)(C)C)=O)C[C@@H](O)C1)N[C@H](C9=CC=C(C%10=C(C)N=CS%10)C=C9)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DT2216NC;  DT-2216NC;  DT 2216NC;  DT2216 NC;  DT-2216 NC;  DT 2216 NC; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.